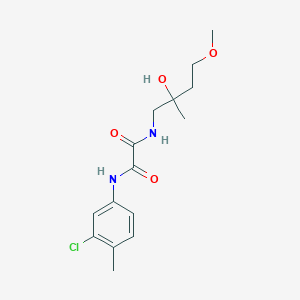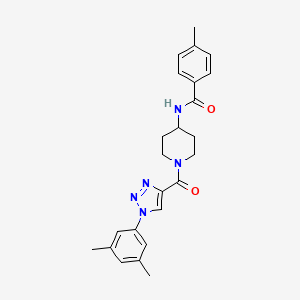
(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is1S/C19H17BrF3NO3/c1-26-18-9-7-15(13-5-3-12(4-6-13)19(20,21)22)8-10-16(18)17(25)14-11-23-24-14/h3-10H,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature of2-8°C .
Aplicaciones Científicas De Investigación
Synthesis of Potential PET Agents for Parkinson's Disease Imaging
Research involving similar morpholino methanone derivatives has led to the development of new potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease. For instance, the synthesis of [11C]HG-10-102-01, a compound structurally related to morpholino methanones, demonstrates the utility of these compounds in creating diagnostic tools for neurodegenerative diseases. This process involves complex chemical synthesis, highlighting the compound's relevance in developing biomedical imaging agents (Wang, Gao, Xu, & Zheng, 2017).
Crystal Structure and Synthesis Techniques
Studies on compounds with similar structural features to (2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone have focused on their crystal structure and synthesis methods. For example, the synthesis and crystal structure analysis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone provide insights into the molecular configuration and potential applications of bromophenol derivatives in material science and organic chemistry. This research underscores the importance of such compounds in understanding the structural basis of chemical reactions and material properties (Kuang, 2009).
Antioxidant Properties and Therapeutic Potential
The antioxidant properties of derivatives of methanone compounds, including those with bromophenol and morpholino groups, have been extensively studied. These compounds exhibit potent antioxidant activity, which could have therapeutic implications in treating oxidative stress-related diseases. For instance, the synthesis and evaluation of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives demonstrated significant radical scavenging activities, suggesting potential applications in developing antioxidant therapies (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Novel Synthetic Routes and Material Synthesis
The exploration of novel synthetic routes for creating morpholine and methanone derivatives showcases the versatility of these compounds in chemical synthesis. For instance, the synthesis of 2-arylmorpholine hydrochloride derivatives from bromoacetophenone precursors highlights innovative approaches to synthesizing pharmacologically relevant compounds. Such research not only expands the chemical toolbox but also provides new pathways for developing materials with specific properties (Hu, 2005).
Safety and Hazards
The compound has been classified with the signal word Warning . The hazard statements associated with this compound are H315, H319, and H335 , which correspond to ‘Causes skin irritation’, ‘Causes serious eye irritation’, and ‘May cause respiratory irritation’ respectively. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound may be involved in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis .
Result of Action
The compound may play a role in the formation of carbon–carbon bonds in the suzuki–miyaura coupling reaction .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound may be involved, is known to be exceptionally mild and functional group tolerant . .
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3NO3/c1-26-14-6-7-16(20)15(10-14)18(25)24-8-9-27-17(11-24)12-2-4-13(5-3-12)19(21,22)23/h2-7,10,17H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIUGNEQICNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
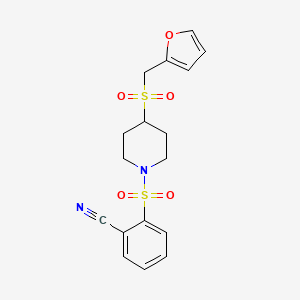

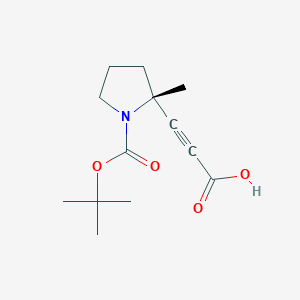


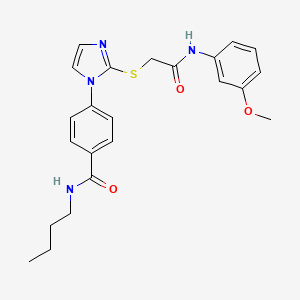
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)
![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2802141.png)
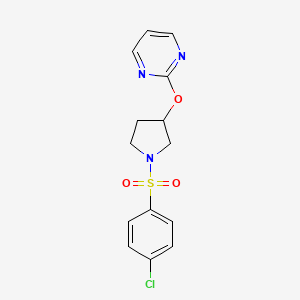
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)
![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)
